molecular formula C23H22N2O3S B494047 N-(4-{[5-(4-morpholinyl)-4-phenyl-2-thienyl]carbonyl}phenyl)acetamide

N-(4-{[5-(4-morpholinyl)-4-phenyl-2-thienyl]carbonyl}phenyl)acetamide

Katalognummer: B494047
Molekulargewicht: 406.5g/mol
InChI-Schlüssel: BCAFGORKFRIKJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[5-(4-morpholinyl)-4-phenyl-2-thienyl]carbonyl}phenyl)acetamide is a complex organic compound with a molecular formula of C23H22N2O3S and a molecular weight of 406.49738 g/mol . This compound is characterized by the presence of a morpholine ring, a phenyl group, and a thienyl group, all of which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[5-(4-morpholinyl)-4-phenyl-2-thienyl]carbonyl}phenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-{[5-(4-morpholinyl)-4-phenyl-2-thienyl]carbonyl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N-(4-{[5-(4-morpholinyl)-4-phenyl-2-thienyl]carbonyl}phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-{[5-(4-morpholinyl)-4-phenyl-2-thienyl]carbonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-{[5-(4-morpholinyl)-4-phenyl-2-thienyl]carbonyl}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C23H22N2O3S

Molekulargewicht

406.5g/mol

IUPAC-Name

N-[4-(5-morpholin-4-yl-4-phenylthiophene-2-carbonyl)phenyl]acetamide

InChI

InChI=1S/C23H22N2O3S/c1-16(26)24-19-9-7-18(8-10-19)22(27)21-15-20(17-5-3-2-4-6-17)23(29-21)25-11-13-28-14-12-25/h2-10,15H,11-14H2,1H3,(H,24,26)

InChI-Schlüssel

BCAFGORKFRIKJV-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)C2=CC(=C(S2)N3CCOCC3)C4=CC=CC=C4

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)C2=CC(=C(S2)N3CCOCC3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.